Nepitrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory Action

Scientific Field: Inflammation Research

Application Summary: Nepitrin has been found to possess significant anti-inflammatory activity in both acute and chronic models of inflammation in rats.

Methods of Application: The study involved the use of both acute and chronic models of inflammation in rats to test the anti-inflammatory efficacy of Nepitrin.

Results: Nepitrin showed significant anti-inflammatory activity in the exudative and proliferative phases of inflammation. This action could be due to its anti-bradykinin and anti-angiotensin action.

Flavonoid Metabolites in Hemerocallis citrina

Scientific Field: Plant Biology

Application Summary: Nepitrin is one of the flavonoid metabolites found in different parts of Hemerocallis citrina, a traditional medical and edible plant.

Methods of Application: The study involved a comparative analysis of flavonoid metabolites from roots, stems, leaves, and flowers of H.

Results: Nepitrin was found to be one of the dominant flavonoid metabolites in the leaves of H.

Aryl Hydrocarbon Receptor Activation

Scientific Field: Health Food Research

Application Summary: Nepitrin, along with other flavone glucosides, showed marked Aryl Hydrocarbon Receptor (AhR) activation.

Methods of Application: The study involved the use of a reporter gene assay to test the AhR activation potential of Nepitrin.

Results: Nepitrin showed marked AhR activation at concentrations of 10-10^3 μM.

Protection Against Thermal Oxidation

Scientific Field: Food Science

Application Summary: Nepitrin has been found to protect lard from thermal oxidation.

Methods of Application: The study involved the use of Nepitrin at concentrations of 0.02 and 0.04% to test its protective effect against thermal oxidation in lard.

Pigment Accumulation in Alpinia Flowers

Application Summary: Nepitrin is involved in the accumulation of purple pigments in the labellum tissues of Alpinia.

Methods of Application: The study involved a comparative analysis of pigment accumulation in different segments of Alpinia labellum tissues.

Antiamnesic Effects

Scientific Field: Neuroscience

Application Summary: Nepitrin has been found to have antiamnesic effects, particularly in reversing amnesia induced by scopolamine.

Methods of Application: The study involved the use of mice and the administration of nepitrin to test its effects on scopolamine-induced amnesia.

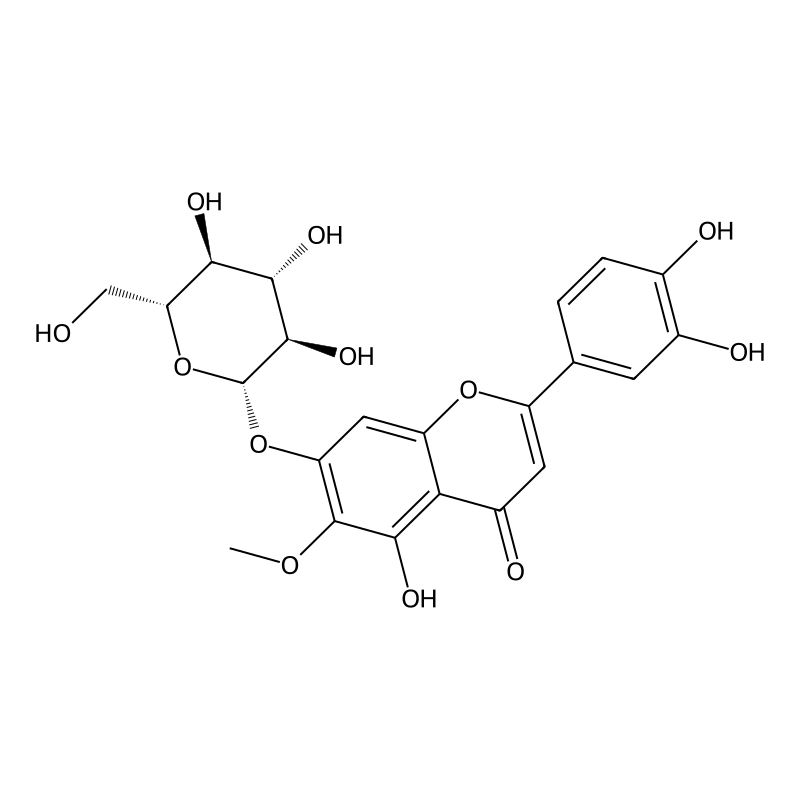

Nepitrin, chemically known as 5,3′,4′-trihydroxy-6-methoxy flavone, is a flavonoid primarily isolated from the plant Nepeta hindostana. This compound is recognized for its structural complexity and potential therapeutic properties. Nepitrin exhibits a unique arrangement of hydroxyl and methoxy groups that contribute to its biological activity, making it a subject of interest in pharmacological research.

- Hydroxylation: The presence of hydroxyl groups allows for hydrogen bonding and reactivity with electrophiles.

- Methylation: The methoxy group can undergo demethylation under specific conditions, altering its reactivity.

- Oxidation: Nepitrin can be oxidized to form quinones, which may exhibit different biological activities.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Nepitrin demonstrates significant biological activities, including:

- Anti-inflammatory Effects: Studies indicate that nepitrin inhibits carrageenin-induced edema and yeast-induced fever in animal models, suggesting its potential as an anti-inflammatory agent .

- Anti-atherogenic Properties: It acts on peroxisome proliferator-activated receptor alpha (PPAR-α), reducing lipid levels and regenerating damaged cells .

- Neuroprotective Effects: Research shows that nepitrin has antiamnesic properties, potentially aiding in memory improvement by inhibiting acetylcholinesterase activity .

Nepitrin can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting nepitrin from Nepeta hindostana using solvents like ethanol or methanol.

- Chemical Synthesis: Nepitrin can also be synthesized via multi-step organic reactions involving flavonoid precursors. This includes methods such as:

- Condensation Reactions: Utilizing phenolic compounds and aldehydes.

- Methylation Reactions: Introducing methoxy groups through methylating agents.

Research on the interactions of nepitrin with other biological molecules indicates:

- Protein Binding: Nepitrin shows affinity for binding to certain proteins involved in inflammation and lipid metabolism, enhancing its therapeutic potential.

- Synergistic Effects: When combined with other flavonoids or compounds, nepitrin may exhibit enhanced biological activity, suggesting possible synergistic effects that could be beneficial in therapeutic formulations .

Nepitrin shares structural similarities with other flavonoids but possesses unique features that distinguish it:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | 3-hydroxyflavone | Strong antioxidant properties |

| Luteolin | 3′,4′,5-trihydroxyflavone | Anti-cancer properties |

| Rutin | Quercetin 3-rutinoside | Enhances vitamin C absorption |

| Apigenin | 4′,5,7-trihydroxyflavone | Anti-inflammatory and anti-cancer effects |

Nepitrin's unique combination of hydroxyl and methoxy groups contributes to its specific biological activities, setting it apart from these similar compounds.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: Bang S, Li W, Ha TKQ, Lee C, Oh WK, Shim SH. Anti-influenza effect of the major flavonoids from Salvia plebeia R.Br. via inhibition of influenza H1N1 virus neuraminidase. Nat Prod Res. 2018 May;32(10):1224-1228. doi: 10.1080/14786419.2017.1326042. Epub 2017 May 15. PubMed PMID: 28504013.

3: Monsef-Esfahani HR, Shahverdi AR, Khorramizadeh MR, Amini M, Hajiaghaee R. Two matrix metalloproteinase inhibitors from scrophularia striata boiss. Iran J Pharm Res. 2014 Winter;13(1):149-55. PubMed PMID: 24734066; PubMed Central PMCID: PMC3985265.

4: Yi ML, Sheng XF, Xu KP, Tan GS, Zou H. [Flavonoids from Selaginella uncinata]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3005-8. Chinese. PubMed PMID: 26677701.

5: Karim N, Khan I, Abdelhalim A, Abdel-Halim H, Hanrahan JR. Molecular docking and antiamnesic effects of nepitrin isolated from Rosmarinus officinalis on scopolamine-induced memory impairment in mice. Biomed Pharmacother. 2017 Dec;96:700-709. doi: 10.1016/j.biopha.2017.09.121. Epub 2017 Nov 6. PubMed PMID: 29040957.

6: Amakura Y, Yoshimura M, Takaoka M, Toda H, Tsutsumi T, Matsuda R, Teshima R, Nakamura M, Handa H, Yoshida T. Characterization of natural aryl hydrocarbon receptor agonists from cassia seed and rosemary. Molecules. 2014 Apr 17;19(4):4956-66. doi: 10.3390/molecules19044956. PubMed PMID: 24747651; PubMed Central PMCID: PMC6271233.

7: Celano R, Piccinelli AL, Pagano I, Roscigno G, Campone L, De Falco E, Russo M, Rastrelli L. Oil distillation wastewaters from aromatic herbs as new natural source of antioxidant compounds. Food Res Int. 2017 Sep;99(Pt 1):298-307. doi: 10.1016/j.foodres.2017.05.036. Epub 2017 May 30. PubMed PMID: 28784486.

8: Cen M, Ruan J, Huang L, Zhang Z, Yu N, Zhang Y, Cheng X, Xiong X, Wang G, Zang L, Wang S. Simultaneous determination of thirteen flavonoids from Xiaobuxin-Tang extract using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry. J Pharm Biomed Anal. 2015 Nov 10;115:214-24. doi: 10.1016/j.jpba.2015.07.015. Epub 2015 Jul 26. PubMed PMID: 26232587.

9: Ren DB, Qin YH, Yun YH, Lu HM, Chen XQ, Liang YZ. Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes. J Sep Sci. 2014 Aug;37(16):2118-25. doi: 10.1002/jssc.201400293. Epub 2014 Jun 20. PubMed PMID: 24854200.

10: Yoshimura M. [Structure elucidation of antioxidative polyphenols and their biological properties]. Yakugaku Zasshi. 2014;134(9):957-64. Review. Japanese. PubMed PMID: 25174366.

11: Lewenhofer V, Schweighofer L, Ledermüller T, Eichsteininger J, Kählig H, Zehl M, Nguyen CH, Krupitza G, Özmen A, Krenn L. Chemical Composition of Scrophularia lucida and the Effects on Tumor Invasiveness in Vitro. Front Pharmacol. 2018 Apr 3;9:304. doi: 10.3389/fphar.2018.00304. eCollection 2018. PubMed PMID: 29666580; PubMed Central PMCID: PMC5891616.

12: Li J, Huang X, Du X, Sun W, Zhang Y. Study of chemical composition and antimicrobial activity of leaves and roots of Scrophularia ningpoensis. Nat Prod Res. 2009;23(8):775-80. doi: 10.1080/14786410802696247. PubMed PMID: 19418360.

13: Akram M, Syed AS, Kim KA, Lee JS, Chang SY, Kim CY, Bae ON. Heme oxygenase 1-mediated novel anti-inflammatory activities of Salvia plebeia and its active components. J Ethnopharmacol. 2015 Nov 4;174:322-30. doi: 10.1016/j.jep.2015.08.028. Epub 2015 Aug 28. PubMed PMID: 26319962.

14: Monsef-Esfahani HR, Hajiaghaee R, Shahverdi AR, Khorramizadeh MR, Amini M. Flavonoids, cinnamic acid and phenyl propanoid from aerial parts of Scrophularia striata. Pharm Biol. 2010 Mar;48(3):333-6. doi: 10.3109/13880200903133829. PubMed PMID: 20645822.

15: Nugroho A, Kim MH, Choi J, Baek NI, Park HJ. In vivo sedative and gastroprotective activities of Salvia plebeia extract and its composition of polyphenols. Arch Pharm Res. 2012 Aug;35(8):1403-11. doi: 10.1007/s12272-012-0810-7. Epub 2012 Sep 1. PubMed PMID: 22941483.

16: Garayev E, Di Giorgio C, Herbette G, Mabrouki F, Chiffolleau P, Roux D, Sallanon H, Ollivier E, Elias R, Baghdikian B. Bioassay-guided isolation and UHPLC-DAD-ESI-MS/MS quantification of potential anti-inflammatory phenolic compounds from flowers of Inula montana L. J Ethnopharmacol. 2018 Nov 15;226:176-184. doi: 10.1016/j.jep.2018.08.005. Epub 2018 Aug 10. PubMed PMID: 30102993.

17: Gábor M. Anti-inflammatory and anti-allergic properties of flavonoids. Prog Clin Biol Res. 1986;213:471-80. Review. PubMed PMID: 2872680.

18: Park EJ, Kim Y, Kim J. Acylated flavonol glycosides from the flower of Inula britannica. J Nat Prod. 2000 Jan;63(1):34-6. PubMed PMID: 10650074.